molecular formula C13H8Cl2N2O2S2 B2658014 2,5-dichloro-N-(4-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide CAS No. 476626-76-3

2,5-dichloro-N-(4-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide

Cat. No.: B2658014
CAS No.: 476626-76-3
M. Wt: 359.24
InChI Key: JWQAQRSANVCMQP-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(4-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide is a sophisticated heterocyclic compound designed for advanced antimicrobial and anti-tuberculosis research. Its molecular architecture integrates a 4-methoxybenzothiazole core, a privileged scaffold in medicinal chemistry, with a dichlorothiophene carboxamide moiety . This combination imparts distinct electronic and steric properties that are valuable for probing biological systems . Benzothiazole derivatives are extensively investigated for their potent antibacterial properties, demonstrating efficacy against a range of bacterial strains . These compounds exhibit their mechanism by interacting with critical enzymatic targets, such as DNA gyrase and uridine diphosphate-N-acetyl enolpyruvyl glucosamine reductase (MurB), which are essential for bacterial DNA replication and cell wall synthesis, respectively . The presence of chloro and methoxy substituents on the benzothiazole ring is a key structural feature, as such groups are known in related compounds to enhance binding affinity and permeability, thereby increasing antibacterial potency and selectivity . Furthermore, benzothiazole nuclei are prominent in the search for new anti-tubercular agents to combat multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis . The logical design of this compound, featuring a thiophene-carboxamide linkage, makes it a versatile intermediate for further synthetic exploration and structure-activity relationship (SAR) studies in pharmaceutical and agrochemical research . This product is provided for research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

2,5-dichloro-N-(4-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O2S2/c1-19-7-3-2-4-8-10(7)16-13(20-8)17-12(18)6-5-9(14)21-11(6)15/h2-5H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQAQRSANVCMQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(4-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide typically involves the following steps:

    Formation of Benzothiazole Moiety: This can be achieved by reacting 4-methoxyaniline with carbon disulfide and chlorine to form 4-methoxybenzothiazole.

    Formation of Thiophene Moiety: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of α-cyanoester with elemental sulfur and a ketone.

    Coupling Reaction: The final step involves coupling the benzothiazole and thiophene moieties using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for the coupling reactions and employing automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(4-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms in the compound can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophilic substitution can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that 2,5-dichloro-N-(4-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 μM
Escherichia coli32 μM
Enterococcus faecalis8 μM

These findings suggest its potential as a lead compound for developing new antibacterial agents.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific signaling pathways that promote cell survival. For example, it has been noted to affect the PI3K/Akt pathway, which is crucial in many cancer types.

Agricultural Applications

In agricultural research, this compound has been explored for its potential as a fungicide. Its ability to inhibit pathogenic fungi could be beneficial in crop protection strategies. Preliminary studies have demonstrated efficacy against common fungal pathogens affecting crops.

Synthetic Intermediate

Due to its unique chemical structure, 2,5-dichloro-N-(4-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the development of pharmaceuticals and agrochemicals.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various benzothiazole derivatives, including 2,5-dichloro-N-(4-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide. The results highlighted its superior activity against multidrug-resistant strains of bacteria, suggesting its potential role in combating antibiotic resistance.

Case Study 2: Anticancer Activity

A research article from Cancer Research detailed the effects of this compound on human breast cancer cell lines. The study found that treatment with the compound led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(4-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide involves its interaction with various molecular targets. The benzothiazole moiety can intercalate with DNA, disrupting replication and transcription processes. The thiophene ring can interact with enzymes, inhibiting their activity. These interactions lead to the compound’s antimicrobial and anticancer effects.

Comparison with Similar Compounds

Structural Differences

The compound’s closest analog, 2,5-dichloro-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide (BG01428, ), shares the same thiophene-carboxamide backbone but differs in the benzothiazole substituents. BG01428 has 4,7-dimethoxy groups, whereas the target compound has a single 4-methoxy group. Additional methoxy groups may increase polarity and solubility but could also affect metabolic stability or steric interactions in biological systems.

Table 1: Structural Comparison of Key Compounds
Compound Name Benzothiazole Substituents Thiophene Substituents Key Functional Groups
Target Compound 4-methoxy 2,5-dichloro Carboxamide, benzothiazole
BG01428 () 4,7-dimethoxy 2,5-dichloro Carboxamide, benzothiazole
Triazole-Thiones (, e.g., [7–9]) Sulfonylphenyl 2,4-difluorophenyl Triazole-thione, C=S group

Spectroscopic Characteristics

  • IR Spectroscopy : The target compound’s carboxamide group would exhibit C=O stretching (~1660–1680 cm⁻¹), similar to hydrazinecarbothioamides in . Unlike triazole-thiones ([7–9]), which lack C=O bands, the target retains this feature, confirming its carboxamide structure.
  • NMR : The 4-methoxy group on benzothiazole would produce a singlet at ~3.8–4.0 ppm (¹H-NMR) and a signal near 55–60 ppm (¹³C-NMR), analogous to methoxy signals in triazole derivatives () .

Physicochemical Properties

  • Solubility: The 4-methoxy group in the target compound improves hydrophilicity compared to non-polar analogs. BG01428’s additional 7-methoxy group may further enhance solubility but reduce membrane permeability .

Biological Activity

2,5-Dichloro-N-(4-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide is a compound of notable interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a dichloro and methoxy group, along with a benzothiazole moiety. Its chemical structure can be represented as follows:

C12H8Cl2N2O2S\text{C}_{12}\text{H}_{8}\text{Cl}_{2}\text{N}_{2}\text{O}_{2}\text{S}

Key Structural Components:

  • Thiophene Ring: Contributes to the compound's electronic properties and reactivity.
  • Benzothiazole Moiety: Known for its biological activity, particularly in anticancer and antimicrobial applications.

Anticancer Activity

Research has indicated that compounds similar to 2,5-dichloro-N-(4-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives with similar structures can inhibit cell growth in lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values ranging from 1.2 µM to 5.3 µM .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound AMCF-71.2
Compound BHCT1163.7
Compound CHEK 2935.3

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It has shown selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values reported for these activities are promising, indicating potential as an antimicrobial agent .

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µM)
Staphylococcus aureus16
Enterococcus faecalis8

The biological mechanisms underlying the activities of this compound involve:

  • Enzyme Inhibition: The compound may interact with specific enzymes involved in cell proliferation and survival.
  • Gene Expression Modulation: Changes in gene expression related to apoptosis and cell cycle regulation have been observed.
  • Oxidative Stress Induction: Some studies suggest that compounds in this class can induce oxidative stress in cancer cells, leading to increased apoptosis .

Case Studies

Several studies have highlighted the efficacy of similar compounds in preclinical models:

  • Study on Anticancer Properties: A study demonstrated that a derivative of the benzothiazole series exhibited significant antiproliferative effects on various cancer cell lines, supporting the potential of these compounds in cancer therapy .
  • Antimicrobial Efficacy: Another investigation focused on the antibacterial properties of benzothiazole derivatives, revealing their effectiveness against resistant strains of bacteria .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for synthesizing 2,5-dichloro-N-(4-methoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including coupling and cyclization. For example, similar benzothiazole-thiophene hybrids are synthesized via:

  • Step 1 : Condensation of substituted benzothiazole amines (e.g., 4-methoxy-1,3-benzothiazol-2-amine) with activated thiophene intermediates.
  • Step 2 : Introduction of dichloro substituents on the thiophene ring via electrophilic substitution or halogenation.
  • Step 3 : Carboxamide formation using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the thiophene and benzothiazole moieties .
    • Key Considerations : Optimize reaction conditions (solvent, temperature) to improve yield and purity. Monitor intermediates via TLC or HPLC.

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic methods:

  • IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for carboxamide, C-Cl stretches).
  • NMR (¹H, ¹³C) : Assign protons and carbons (e.g., methoxy group at δ ~3.8 ppm in ¹H NMR, thiophene ring carbons in ¹³C NMR).
  • Mass Spectrometry : Verify molecular ion peaks and fragmentation patterns.
  • Elemental Analysis : Validate purity and stoichiometry .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) impact biological activity?

  • Methodological Answer : Systematic SAR studies on analogous thiophene-carboxamides reveal:

  • Substituent Position : The 3-carboxamide group is critical for activity; shifting it to the 5-position (e.g., compound 5f in ) abolished JNK1 inhibition .
  • Halogen Effects : Dichloro substituents on thiophene enhance lipophilicity and target binding. Replacements (e.g., methyl or nitro groups) may alter potency.
  • Benzothiazole Modifications : Methoxy groups on benzothiazole improve solubility without compromising activity .
    • Experimental Design : Synthesize analogs with systematic substitutions, assay against relevant targets (e.g., kinases, microbial strains), and correlate results with computational models.

Q. What computational approaches are used to predict target interactions and binding modes?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., JNK1, squalene synthase). Focus on hydrogen bonding with the carboxamide group and hydrophobic interactions with the dichlorothiophene .
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability).
  • MD Simulations : Validate docking poses via molecular dynamics to study stability over time .

Q. How should researchers address contradictory data in biological assays (e.g., varying IC₅₀ values)?

  • Methodological Answer :

  • Purity Verification : Re-characterize compounds using HPLC (>95% purity) and NMR to rule out impurities.
  • Assay Reproducibility : Repeat assays under standardized conditions (e.g., fixed ATP concentrations for kinase assays).
  • Orthogonal Assays : Validate results with alternative methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Data Analysis : Use statistical tools (e.g., Grubbs’ test) to identify outliers and assess significance .

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